molecular formula C10H16N2O3S B582002 N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 869949-87-1

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No. B582002
CAS RN: 869949-87-1
M. Wt: 244.309
InChI Key: WISQPJWKMMTCIG-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide (NEMES) is an organosulfonamide compound that has been widely studied for its potential applications in various scientific fields. It has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. NEMES is also known for its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Processes : N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide derivatives have been synthesized in various studies. For example, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using Pd/C as a catalyst under a hydrogen atmosphere resulted in a related compound, highlighting the compound's role in synthetic chemistry processes (Robin et al., 2002).

  • Structural Analysis : Detailed structural analyses of similar compounds have been conducted, such as the full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through various spectroscopic methods. These studies are crucial for understanding the physical and chemical properties of these compounds (Durgadas et al., 2012).

Reaction Mechanisms and Derivative Synthesis

  • One-Pot Synthesis Techniques : Research has demonstrated the efficiency of one-pot synthesis methods involving methanesulfonic acid. For instance, methanesulfonic acid was used as a catalyst for synthesizing 2-substituted benzoxazoles, demonstrating the versatility of methanesulfonamide derivatives in chemical syntheses (Kumar et al., 2008).

  • Creation of Novel Derivatives : Research has focused on creating novel derivatives of methanesulfonamide. For example, studies on the interaction of 4-(9-acridinylamino)aniline derivatives with DNA, where the methanesulfonamide derivative plays a crucial role, have provided insights into potential biomedical applications (Hénichart et al., 1982).

Molecular Modeling and Computational Studies

  • Quantum-Chemical Calculations : Computational studies, such as quantum-chemical calculations, have been applied to methanesulfonamide compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation. These studies are essential for understanding the electronic properties of these compounds (Xue et al., 2022).

  • Structural Prediction and Analysis : Studies have utilized crystallography and X-ray powder diffraction data to determine the crystal structures of methanesulfonamide derivatives, aiding in the prediction of molecular geometries and understanding intermolecular interactions (Dey et al., 2015).

properties

IUPAC Name

N-(2-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-8-7-12(16(2,13)14)10-6-4-3-5-9(10)11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISQPJWKMMTCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1=CC=CC=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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